molecular formula C18H13BrN2O5 B10875717 (4Z)-4-[(4-bromophenyl)(hydroxy)methylidene]-1-methyl-5-(4-nitrophenyl)pyrrolidine-2,3-dione

(4Z)-4-[(4-bromophenyl)(hydroxy)methylidene]-1-methyl-5-(4-nitrophenyl)pyrrolidine-2,3-dione

Cat. No.: B10875717
M. Wt: 417.2 g/mol
InChI Key: KTDSWRWIVZGXGF-PEZBUJJGSA-N
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Description

4-(4-BROMOBENZOYL)-3-HYDROXY-1-METHYL-5-(4-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromobenzoyl group, a hydroxy group, a methyl group, and a nitrophenyl group attached to a pyrrolone ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 4-(4-BROMOBENZOYL)-3-HYDROXY-1-METHYL-5-(4-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Pyrrolone Ring: The pyrrolone ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or their derivatives.

    Introduction of the Bromobenzoyl Group: The bromobenzoyl group can be introduced through a Friedel-Crafts acylation reaction using 4-bromobenzoyl chloride and a suitable Lewis acid catalyst.

    Addition of the Hydroxy Group: The hydroxy group can be added via a hydroxylation reaction, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.

    Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide or dimethyl sulfate.

    Attachment of the Nitrophenyl Group: The nitrophenyl group can be attached through a nitration reaction using nitric acid and sulfuric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

4-(4-BROMOBENZOYL)-3-HYDROXY-1-METHYL-5-(4-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles such as amines or thiols through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromobenzoyl group reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.

Scientific Research Applications

4-(4-BROMOBENZOYL)-3-HYDROXY-1-METHYL-5-(4-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-BROMOBENZOYL)-3-HYDROXY-1-METHYL-5-(4-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis. Additionally, the compound’s ability to form stable complexes with proteins can disrupt protein-protein interactions and affect cellular signaling pathways.

Comparison with Similar Compounds

4-(4-BROMOBENZOYL)-3-HYDROXY-1-METHYL-5-(4-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can be compared with other similar compounds, such as:

    4-(4-BROMOBENZOYL)-3-HYDROXY-1-METHYL-5-PHENYL-1,5-DIHYDRO-2H-PYRROL-2-ONE: This compound lacks the nitro group, which may result in different reactivity and biological activity.

    4-(4-BROMOBENZOYL)-3-HYDROXY-1-METHYL-5-(4-AMINOPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE:

    4-(4-BROMOBENZOYL)-3-HYDROXY-1-METHYL-5-(4-METHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: The methoxy group can influence the compound’s solubility and reactivity in different chemical environments.

Properties

Molecular Formula

C18H13BrN2O5

Molecular Weight

417.2 g/mol

IUPAC Name

(4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-1-methyl-5-(4-nitrophenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C18H13BrN2O5/c1-20-15(10-4-8-13(9-5-10)21(25)26)14(17(23)18(20)24)16(22)11-2-6-12(19)7-3-11/h2-9,15,22H,1H3/b16-14-

InChI Key

KTDSWRWIVZGXGF-PEZBUJJGSA-N

Isomeric SMILES

CN1C(/C(=C(\C2=CC=C(C=C2)Br)/O)/C(=O)C1=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CN1C(C(=C(C2=CC=C(C=C2)Br)O)C(=O)C1=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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